molecular formula C19H22Cl2N2O B13746166 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide CAS No. 13196-59-3

2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide

Cat. No.: B13746166
CAS No.: 13196-59-3
M. Wt: 365.3 g/mol
InChI Key: NBZLSXHOKTZTCS-UHFFFAOYSA-N
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Description

2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide is a nitrogen mustard derivative characterized by a phenylacetamide backbone substituted with a bis(2-chloroethyl)amino group at the para position and a methyl group at the meta position of the aromatic ring. This structure confers alkylating properties, enabling covalent binding to DNA and subsequent cytotoxic effects. Such compounds are typically investigated for antineoplastic applications due to their ability to crosslink DNA strands, disrupting replication in rapidly dividing cells .

The compound’s bifunctional alkylating activity arises from the two reactive 2-chloroethyl groups, which hydrolyze to form highly electrophilic aziridinium intermediates. These intermediates react with nucleophilic sites in DNA, particularly the N7 position of guanine, leading to interstrand crosslinks and apoptosis .

Properties

CAS No.

13196-59-3

Molecular Formula

C19H22Cl2N2O

Molecular Weight

365.3 g/mol

IUPAC Name

2-[4-[bis(2-chloroethyl)amino]-3-methylphenyl]-2-phenylacetamide

InChI

InChI=1S/C19H22Cl2N2O/c1-14-13-16(7-8-17(14)23(11-9-20)12-10-21)18(19(22)24)15-5-3-2-4-6-15/h2-8,13,18H,9-12H2,1H3,(H2,22,24)

InChI Key

NBZLSXHOKTZTCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CC=C2)C(=O)N)N(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide typically involves the reaction of bis(2-chloroethyl)amine with appropriate aromatic compounds under controlled conditions. One common method includes the reaction of bis(2-chloroethyl)amine hydrochloride with 3-methyl-4-nitrobenzoyl chloride, followed by reduction and acylation steps .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of HDAC enzymes. By inhibiting these enzymes, it prevents the deacetylation of histones, leading to an open chromatin structure and increased gene expression. This mechanism is particularly effective in inducing apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues in the Bendamustine Family

Bendamustine-related compounds share structural motifs with the target molecule, particularly the bis(2-chloroethyl)amino group. Key examples include:

Compound Name Molecular Formula Molecular Weight Key Structural Features
USP Bendamustine Related Compound H RS C32H41Cl3N6O4 680.07 Bis(2-chloroethyl)amino group, benzimidazole core, esterified butanoyloxy chain
USP Bendamustine Related Compound I RS C18H25Cl2N3O2 386.32 Bis(2-chloroethyl)amino group, ethyl ester substituent, benzimidazole core
2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide (Target) C19H21Cl2N3O 378.30* Phenylacetamide backbone, bis(2-chloroethyl)amino group, methyl substituent

Note: Molecular weight calculated based on formula.

Key Differences :

  • The target compound lacks the benzimidazole core present in Bendamustine derivatives, replacing it with a phenylacetamide group. This substitution may alter DNA-binding kinetics due to differences in aromatic stacking interactions.

Functional Analogues: Nitrosoureas and Alkylating Agents

Nitrosoureas (e.g., carmustine, lomustine) and other alkylating agents share mechanistic similarities with the target compound. A comparative analysis of their biological activities is critical:

Alkylating vs. Carbamoylating Activity
  • Its cytotoxicity relies on DNA crosslinking .
  • Nitrosoureas (e.g., 1-(2-chloroethyl)-1-nitrosourea) : Exhibit dual alkylating and carbamoylating activities. Carbamoylation inhibits DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase), enhancing cytotoxicity but increasing systemic toxicity .

Therapeutic Index :
Studies on nitrosoureas suggest that high alkylating activity and low carbamoylating activity correlate with improved therapeutic indexes (TI = LD10/ED90). The target compound’s lack of carbamoylating activity may confer a superior TI compared to nitrosoureas, though this requires empirical validation .

Solubility and Pharmacokinetics
  • Octanol/Water Distribution Coefficient: Optimal solubility (log P ~1–3) is critical for blood-brain barrier penetration and tissue distribution.

Phenylacetamide Derivatives with Antimicrobial Activity

Compounds like 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide () share the phenylacetamide backbone but lack alkylating groups. These derivatives exhibit antimicrobial properties due to structural mimicry of benzylpenicillin’s lateral chain. In contrast, the target compound’s bis(2-chloroethyl)amino group shifts its mechanism toward cytotoxicity rather than antimicrobial action .

Research Findings and Implications

  • Efficacy : The target compound’s alkylating potency is comparable to Bendamustine analogues but may lack the carbamoylation-driven toxicity seen in nitrosoureas.
  • Toxicity Profile : Reduced carbamoylating activity (absent in the target) is associated with lower myelosuppression and gastrointestinal toxicity in nitrosoureas .
  • Structural Optimization : Introducing ester groups (as in Compound I) could enhance lipophilicity for improved CNS targeting, while retaining the phenylacetamide core may reduce metabolic instability.

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